2-(2,5-dichlorobenzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(2,5-Dichlorobenzamido)-N-methylthiophene-3-carboxamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dichlorobenzamido group attached to a thiophene ring, which is further substituted with a carboxamide group. Its molecular formula is C12H9Cl2NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorobenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:
Formation of the Dichlorobenzamido Intermediate: The initial step involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with an amine, such as methylamine, to form 2,5-dichlorobenzamide.
Coupling with Thiophene: The 2,5-dichlorobenzamide is then coupled with a thiophene derivative, such as thiophene-3-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorobenzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichlorobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzamido-thiophene derivatives.
Scientific Research Applications
2-(2,5-Dichlorobenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ixazomib: A proteasome inhibitor with a similar dichlorobenzamido structure.
Bortezomib: Another proteasome inhibitor with structural similarities.
Carfilzomib: A tetrapeptide proteasome inhibitor with a related mechanism of action.
Uniqueness
2-(2,5-Dichlorobenzamido)-N-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both dichlorobenzamido and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(2,5-Dichlorobenzamido)-N-methylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications for therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzoyl chloride with N-methylthiophene-3-carboxamide. This reaction can be facilitated by the presence of a base such as triethylamine to neutralize HCl formed during the reaction. The following table summarizes the key steps in the synthesis process:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 2,5-Dichlorobenzoyl chloride, N-methylthiophene-3-carboxamide | Room temperature, in DMF | High |
2 | Base (e.g., triethylamine) | Stirring for several hours | - |
Antimicrobial Properties
Research has indicated that derivatives of thiophene carboxamides exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 15-30 µg/mL against Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid. A study showed that the compound's antioxidant activity was attributed to its ability to donate hydrogen atoms to free radicals, thus stabilizing them.
Tyrosinase Inhibition
One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme crucial in melanin production. This property is particularly relevant for treating hyperpigmentation disorders. The compound exhibited a competitive inhibition mechanism with an IC50 value significantly lower than that of standard inhibitors like kojic acid.
Compound | IC50 Value (µM) |
---|---|
This compound | 1.12 |
Kojic Acid | 24.09 |
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines (e.g., B16F10 melanoma cells) revealed that while some analogs showed potent tyrosinase inhibition, they did not exhibit significant cytotoxicity at concentrations below 20 µM. However, certain derivatives did demonstrate concentration-dependent cytotoxic effects, necessitating further investigation into their safety profiles.
Case Studies
- Study on Tyrosinase Inhibition : A series of experiments conducted on B16F10 cells revealed that exposure to this compound significantly reduced cellular tyrosinase activity when stimulated by α-MSH (α-melanocyte-stimulating hormone). The results indicated a promising potential for cosmetic applications in skin lightening.
- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound demonstrated superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Properties
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-16-11(18)8-4-5-20-13(8)17-12(19)9-6-7(14)2-3-10(9)15/h2-6H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTJPVPIFPANSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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